N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
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Description
“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazoles are generally synthesized by condensation of 2-aminobenzenethiol with a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, a nitro group, and a pyridine ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
Benzothiazole derivatives have been reported to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives have been reported to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .
Action Environment
The effectiveness of benzothiazole derivatives can be influenced by various factors, including the presence of other agents, as seen in the case of hybrid antimicrobials .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is often determined by the specific functional groups present in the benzothiazole derivative .
Cellular Effects
The cellular effects of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide are currently under investigation. Some benzothiazole derivatives have shown inhibitory effects against M. tuberculosis , suggesting potential antimicrobial activity
Molecular Mechanism
It is known that benzothiazole derivatives can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-5-10-19-20(15(14)2)24-22(30-19)25(13-16-4-3-11-23-12-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUNHGYHNQCFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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